5-Ethylsulfanyl-1,2,3-thiadiazole chemical structure and properties
5-Ethylsulfanyl-1,2,3-thiadiazole chemical structure and properties
An In-Depth Technical Guide to 5-Ethylsulfanyl-1,2,3-thiadiazole
Executive Summary
This guide provides a comprehensive technical overview of 5-Ethylsulfanyl-1,2,3-thiadiazole, a heterocyclic compound belonging to the versatile 1,2,3-thiadiazole class. Thiadiazole scaffolds are of significant interest in medicinal, pharmacological, and agricultural sciences due to their wide array of biological activities.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, delves into the molecule's structure, physicochemical properties, synthesis, reactivity, and known applications, with a particular focus on its potential role as a plant activator. The synthesis is primarily discussed through the lens of the robust Hurd-Mori reaction, with detailed protocols and mechanistic insights provided.
Introduction to the 1,2,3-Thiadiazole Scaffold
Heterocyclic compounds form the backbone of modern pharmaceuticals and agrochemicals. Among these, the thiadiazoles—five-membered aromatic rings containing one sulfur and two nitrogen atoms—are a prominent class.[3] They exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,3,4-thiadiazole, and 1,2,5-thiadiazole.[4] The 1,2,3-thiadiazole core, in particular, is a structurally active pharmacophore found in compounds with a broad spectrum of activities, including antifungal, antiviral, anticancer, and insecticidal properties.[1][5] Furthermore, certain derivatives have been successfully commercialized as plant activators, which induce systemic acquired resistance (SAR) in crops, offering a modern approach to plant protection.[6][7] This guide focuses specifically on the 5-ethylsulfanyl substituted derivative, exploring its chemistry and potential applications.
Molecular Profile of 5-Ethylsulfanyl-1,2,3-thiadiazole
A thorough understanding of a molecule's fundamental characteristics is paramount for its successful application and development. This section details the structural, physical, and spectral properties of 5-Ethylsulfanyl-1,2,3-thiadiazole.
Chemical Structure and Nomenclature
-
IUPAC Name: 5-(Ethylsulfanyl)-1,2,3-thiadiazole
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Common Synonyms: 5-Ethylthio-1,2,3-thiadiazole
-
Molecular Formula: C₄H₆N₂S₂
-
Molecular Weight: 146.23 g/mol
Caption: Chemical Structure of 5-Ethylsulfanyl-1,2,3-thiadiazole.
Physicochemical Properties
The physicochemical properties of the parent 1,2,3-thiadiazole ring system provide a baseline for understanding its derivatives. The parent compound is a yellow liquid, soluble in water and most organic solvents.[8] The introduction of the ethylsulfanyl group increases the molecule's lipophilicity.
| Property | Value | Source/Comment |
| Molecular Formula | C₄H₆N₂S₂ | Calculated |
| Molecular Weight | 146.23 g/mol | Calculated |
| Physical State | Likely a liquid or low-melting solid | Inferred from parent compound[8] |
| Solubility | Expected to be soluble in common organic solvents (DCM, Chloroform, Alcohols) | The ethyl group enhances organic solubility.[8] |
| Aromaticity | The 1,2,3-thiadiazole ring is aromatic | Contributes to its chemical stability.[4][8] |
| Reactivity | The C5 position is electron-deficient and susceptible to nucleophilic attack. | [8] |
Spectral Characteristics
Spectroscopic analysis is essential for structural confirmation and purity assessment.
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¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group: a triplet around 1.3-1.5 ppm (CH₃) and a quartet around 2.9-3.2 ppm (CH₂). A singlet for the C4-H proton on the thiadiazole ring would likely appear far downfield, typically >8.0 ppm.
-
¹³C NMR: The spectrum will show four distinct signals: two for the ethyl group (CH₃ and CH₂), and two for the thiadiazole ring carbons (C4 and C5). The ring carbons are expected in the aromatic region, typically between 130-160 ppm.
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Mass Spectrometry (MS): ESI-MS would show the protonated molecular ion [M+H]⁺. Tandem MS/MS experiments often show a characteristic loss of a nitrogen molecule (N₂), which is a common fragmentation pathway for 1,2,3-thiadiazoles.[9]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the alkyl and aromatic protons, C=C and C=N stretching in the 1400-1600 cm⁻¹ region, and N-N stretching.
Synthesis and Mechanistic Insights
The construction of the 1,2,3-thiadiazole ring is most commonly achieved via the Hurd-Mori synthesis.[10][11] This reliable method involves the dehydrative cyclization of a hydrazone derivative using thionyl chloride (SOCl₂).[10][11]
The Hurd-Mori Synthesis: A Proven Route
The Hurd-Mori reaction is a classic and efficient method for preparing 1,2,3-thiadiazoles.[11] The general strategy involves two main steps: first, the formation of a suitable hydrazone precursor from a ketone or an activated methylene compound, and second, the cyclization of this precursor with thionyl chloride.[1][11] The success of the ring closure can be highly dependent on the nature of the substituents and the basicity of the precursor.[12]
Caption: General workflow for the synthesis of 5-Ethylsulfanyl-1,2,3-thiadiazole.
Detailed Experimental Protocol
This protocol describes a representative synthesis adapted from established Hurd-Mori procedures.
Step 1: Synthesis of the Hydrazone Precursor
-
Rationale: This step creates the open-chain precursor containing the necessary N-N bond required for cyclization. Semicarbazide is often used as it forms stable, crystalline semicarbazone products that are easy to handle.[11]
-
Procedure:
-
Dissolve semicarbazide hydrochloride (1.2 equivalents) and a mild base like sodium acetate (1.5 equivalents) in a water/ethanol mixture.[13]
-
Add the starting carbonyl compound (e.g., a derivative of ethyl thioacetate, 1.0 equivalent) to the solution.
-
Reflux the mixture for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture. The semicarbazone product often precipitates and can be collected by filtration, washed with cold water, and dried.
-
Step 2: Hurd-Mori Cyclization
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Rationale: Thionyl chloride serves as both a dehydrating agent and the source of the sulfur atom for the heterocyclic ring. The reaction must be performed under anhydrous conditions, as SOCl₂ reacts violently with water.[13] Temperature control is critical to prevent side reactions.
-
Procedure:
-
Suspend the dried semicarbazone precursor from Step 1 in an anhydrous solvent such as dichloromethane (DCM) or chloroform in a flask equipped with a reflux condenser and a dropping funnel.[13]
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (2.0-2.5 equivalents) dropwise to the stirred suspension. Caution: This is an exothermic reaction that releases HCl gas; it must be performed in a well-ventilated fume hood.[11]
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 3-5 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 5-Ethylsulfanyl-1,2,3-thiadiazole.
-
Biological and Agricultural Significance
The 1,2,3-thiadiazole scaffold is a privileged structure in the development of bioactive compounds. Derivatives have demonstrated a remarkable range of activities, making them attractive targets for both pharmaceutical and agricultural research.[1][2][5]
Plant Health and Systemic Acquired Resistance (SAR)
A key application of 1,2,3-thiadiazole derivatives is in agriculture as plant activators or "elicitors".[6][7] These compounds do not act as direct fungicides but instead stimulate the plant's own defense mechanisms, a process known as Systemic Acquired Resistance (SAR).[7]
-
Mechanism: Upon application, the elicitor is recognized by the plant, triggering a signaling cascade that leads to the broad-spectrum and long-lasting resistance to a variety of pathogens, including fungi and viruses. This response is analogous to an immune response in animals. Some derivatives may also function by inhibiting the peroxidation of membrane lipids, which enhances their anti-senescence and anti-stress activity in plants.[14]
Caption: Conceptual pathway of a 1,2,3-thiadiazole elicitor inducing SAR in plants.
Other Bioactivities
The 1,2,3-thiadiazole nucleus is associated with a diverse range of other biological effects, highlighting its potential in drug discovery:
-
Antimicrobial and Antifungal: Numerous derivatives show potent activity against various bacterial and fungal strains.[1][2]
-
Antiviral: Activity against plant viruses, such as the Tobacco Mosaic Virus (TMV), has been reported.[2]
-
Anticancer: Certain substituted 1,2,3-thiadiazoles have been investigated as potential antitumor agents.[5]
Analytical and Quality Control Workflow
A robust analytical workflow is crucial to ensure the identity, purity, and quality of the synthesized 5-Ethylsulfanyl-1,2,3-thiadiazole.
Caption: Standard analytical workflow for compound characterization and quality control.
-
Reaction Monitoring: TLC is used to track the consumption of starting materials and the formation of the product during synthesis.[11]
-
Purification: Column chromatography is the standard method for purifying the crude product.
-
Structural Verification: A combination of NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy is used to unequivocally confirm the chemical structure of the purified compound.[6]
-
Purity Determination: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the purity of the final compound, which is a critical parameter for biological testing. Elemental analysis provides further confirmation of the compound's composition.
Conclusion and Future Directions
5-Ethylsulfanyl-1,2,3-thiadiazole emerges from a class of heterocyclic compounds with significant and proven value, particularly in the agrochemical sector as a potential plant defense activator. Its synthesis via the well-established Hurd-Mori reaction is straightforward, allowing for accessible production and derivatization.
Future research should focus on several key areas:
-
Biological Screening: A comprehensive evaluation of 5-Ethylsulfanyl-1,2,3-thiadiazole against a wide panel of plant pathogens and in various crop species to fully define its efficacy as an SAR elicitor.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs by modifying the 5-position substituent to optimize activity, reduce phytotoxicity, and improve formulation properties.
-
Mechanistic Studies: Detailed investigation into the specific plant receptors and signaling pathways that this molecule modulates to induce resistance.
-
Green Synthesis: Development of more environmentally friendly synthetic routes that may use alternative catalysts or solvent systems to improve the sustainability of its production.
The exploration of this and related 1,2,3-thiadiazole derivatives continues to be a promising avenue for the discovery of novel agents for crop protection and potentially for human health.
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